Octyl hydrogen sulfate
Description
Conceptual Framework of Alkyl Sulfates in Contemporary Chemistry
Alkyl sulfates are a class of organic compounds that share a common functional group, a sulfate (B86663) ester. They are characterized by a hydrophobic alkyl chain and a polar sulfate group, rendering them amphiphilic. This dual nature is the foundation of their primary role as surfactants, which lower the surface tension between two liquids or between a liquid and a solid. solubilityofthings.com
The general structure of an alkyl sulfate consists of a long-chain alkyl group attached to a sulfate group (–OSO₃H). The properties of alkyl sulfates, such as their solubility and critical micelle concentration (CMC), are influenced by the length of the alkyl chain and the nature of the counter-ion. oecd.org In solution, these molecules can self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded from the aqueous environment, and the hydrophilic heads are exposed. solubilityofthings.com This micelle formation is crucial for their function in various applications.
Evolution of Research Interests in Octyl Hydrogen Sulfate
Research into this compound has evolved from its fundamental characterization to its application in diverse and specialized fields. Initially, studies focused on its surfactant properties, such as its ability to act as an emulsifier and detergent. solubilityofthings.com This is due to its amphiphilic nature, with the octyl group providing hydrophobicity and the sulfate group providing hydrophilicity. solubilityofthings.com
More recently, research has expanded to explore its potential in more advanced applications. For instance, it has been investigated as a laboratory reagent in organic synthesis. solubilityofthings.com Furthermore, its role in the formation of ionic liquids, such as 1-octyl-3-methylimidazolium hydrogen sulfate, has opened up new avenues of research in areas like catalysis and electrochemistry. smolecule.comacs.org The study of its conjugate base, n-octyl sulfate, has also revealed its role as a kairomone, a chemical signal that mediates interspecies interactions in aquatic environments. nih.govnih.gov
Interdisciplinary Significance of this compound Studies
The study of this compound extends beyond traditional chemistry, demonstrating significant interdisciplinary importance.
Materials Science : In materials science, this compound and its derivatives are explored for creating novel materials. For example, N-octyl-O-sulfate chitosan (B1678972), a derivative, has been used to stabilize single-wall carbon nanotubes in aqueous solutions, paving the way for biocompatible nanodevices. researchgate.net Ionic liquids containing the octyl sulfate anion are also being investigated for their unique properties. smolecule.com
Environmental Science : In environmental science, the detection and analysis of this compound in various environmental matrices, such as water and sediment, are of interest due to its presence as a surfactant. csic.esed.ac.uknih.gov Analytical techniques like liquid chromatography coupled with tandem mass spectrometry are employed for its quantification. csic.esnih.gov Its role as a component of organosulfates in atmospheric fine particulate matter (PM2.5) is also an area of active research. copernicus.org
Biochemistry : In the field of biochemistry, the interactions of this compound and related compounds with biological systems are under investigation. For instance, the conjugate base, n-octyl sulfate, has been identified as a metabolite in Daphnia pulex and can induce morphological changes in phytoplankton. nih.gov
Data on this compound
The following tables provide key data points related to this compound.
| Property | Value |
| Molecular Formula | C₈H₁₈O₄S |
| Molecular Weight | 210.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | UZZYXUGECOQHPU-UHFFFAOYSA-N |
| LogP | 1.56 |
Table 1: Physicochemical Properties of this compound sielc.com
| Analytical Technique | Description |
| HPLC | Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used for its analysis with a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry is a sensitive method for the quantification of octyl sulfate in environmental samples. copernicus.org |
| Capillary Electrophoresis | This technique is useful for the simultaneous quantification of various alkyl sulfates, including octyl sulfate, in aqueous solutions. researchgate.net |
Table 2: Analytical Methods for this compound
Structure
2D Structure
3D Structure
Properties
CAS No. |
110-11-2 |
|---|---|
Molecular Formula |
C8H18O4S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
octyl hydrogen sulfate |
InChI |
InChI=1S/C8H18O4S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H,9,10,11) |
InChI Key |
UZZYXUGECOQHPU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)O |
Other CAS No. |
110-11-2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Octyl Hydrogen Sulfate and Its Analogs
Direct Synthetic Pathways to Octyl Hydrogen Sulfate (B86663)
The most direct method for synthesizing octyl hydrogen sulfate is through the esterification of octanol (B41247), where a sulfating agent reacts with the alcohol's hydroxyl group.
The formation of this compound is achieved by reacting an octanol isomer with a suitable sulfating agent. Common agents for this transformation include chlorosulfonic acid (ClSO₃H), sulfuric acid (H₂SO₄), and sulfamic acid (H₂NSO₃H).
One established method involves the sulfation of a branched-chain octyl alcohol, specifically 2-ethylhexan-1-ol (B42007). In this procedure, chlorosulfonic acid is added slowly to the alcohol while maintaining a low temperature. The reaction yields the acid sulfate of 2-ethylhexan-1-ol, with hydrogen chloride gas evolved as a byproduct google.com.
Alternatively, sulfamic acid can be employed as the sulfating agent. The reaction of octan-2-ol with a stoichiometric amount of sulfamic acid has been shown to produce the corresponding sulfate ester in high yield google.com. Other potential methods include the direct reaction of the alcohol with sulfuric acid or with sulfur trioxide (SO₃), potentially in a solvent like pyridine (B92270) or chloroform (B151607) google.com.
Achieving high yield and purity in the direct synthesis of this compound requires careful control of reaction conditions, particularly temperature.
In the sulfation of 2-ethylhexan-1-ol with chlorosulfonic acid, the reaction temperature is a critical parameter. The process is conducted at approximately -10°C, with the temperature being carefully maintained during the slow addition of the acid. This control is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions. After the reaction is complete, the resulting acid sulfate can be neutralized with a base, such as sodium hydroxide (B78521) or monoethanolamine, again at low temperatures (preferably below 0°C), to yield the corresponding salt google.com.
When using sulfamic acid, the reaction with octan-2-ol has been demonstrated to proceed to a 99.3% yield, indicating an efficient conversion under the specified conditions google.com. The purification of the final product often involves neutralization and subsequent separation steps to remove any unreacted starting materials or byproducts.
Table 1: Conditions for Direct Synthesis of this compound Analogs
| Alcohol | Sulfating Agent | Reaction Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Ethylhexan-1-ol | Chlorosulfonic Acid | -10°C | Not specified | google.com |
| Octan-2-ol | Sulfamic Acid | Not specified | 99.3% | google.com |
Synthesis of this compound as Counterion in Ionic Liquids
This compound can serve as the anionic component in various ionic liquids (ILs). The synthesis of these ILs typically involves the formation of a cationic species, followed by anion exchange or direct protonation with sulfuric acid.
The synthesis of 1-octyl-3-methylimidazolium hydrogen sulfate, [OMIM][HSO₄], is generally a two-step process.
Quaternization: The first step is the alkylation of 1-methylimidazole (B24206) with a 1-octyl halide, such as 1-bromooctane. This reaction forms the 1-octyl-3-methylimidazolium cation. The reaction is often carried out under solvent-free conditions or in a solvent under reflux, and can be assisted by ultrasound. This method has been reported to produce 1-octyl-3-methylimidazolium bromide ([OMIM]Br) in high yield (98%) smolecule.comresearchgate.net.
Anion Exchange/Neutralization: The halide anion of the resulting [OMIM]Br is then replaced by the hydrogen sulfate anion. This is typically achieved by treating the intermediate salt with sulfuric acid smolecule.com.
1-Methylimidazole + 1-Bromooctane → [OMIM]Br
[OMIM]Br + H₂SO₄ → [OMIM][HSO₄] + HBr
The preparation of N-octylpyridinium hydrogen sulfate, [OPy][HSO₄], follows a similar logic to the imidazolium-based IL. The synthesis involves the formation of the N-octylpyridinium cation, which is then paired with the hydrogen sulfate anion researcher.lifedoaj.org.
The initial step is the quaternization of pyridine with an octyl halide, like 1-bromooctane. This reaction is typically performed by refluxing the reactants, sometimes without a solvent, to produce N-octylpyridinium bromide nih.gov. The subsequent step involves an anion exchange to introduce the hydrogen sulfate anion.
Table 2: Synthesis of N-Alkylpyridinium Halide Precursors
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyridine | 1-Bromooctane | Reflux, 70°C, 72h | N-Octylpyridinium bromide | nih.gov |
Protic ionic liquids (PILs) featuring an alkylammonium cation and a hydrogen sulfate anion are among the most straightforward to synthesize. The general method is a simple, atom-economical acid-base neutralization reaction nih.govqub.ac.uk.
This process involves the direct reaction of a Brønsted base (an amine) with a Brønsted acid (sulfuric acid) nih.gov. For example, triethylammonium (B8662869) hydrogen sulfate is synthesized by reacting triethylamine (B128534) with sulfuric acid, typically in an equimolar ratio, at a moderately elevated temperature (60-70°C) youtube.com. This proton transfer reaction is a simple, one-step, and often solvent-free process that leads to the formation of the desired PIL qub.ac.uk.
This methodology is broadly applicable to a variety of primary, secondary, and tertiary amines, allowing for the creation of a wide range of alkylammonium hydrogen sulfate ionic liquids researchgate.net.
Derivatization Strategies for Functionalized Octyl Sulfate Structures
The functionalization of the basic octyl sulfate structure is crucial for tailoring its properties for specific applications. This is achieved through various derivatization strategies that modify the parent molecule to create novel compounds with enhanced capabilities.
Synthesis of N-Octyl-O-sulfate Chitosan (B1678972)
A significant derivative is N-octyl-O-sulfate chitosan (NOSC), an amphiphilic polymer created by modifying chitosan, a naturally occurring polysaccharide. nih.gov The synthesis is a two-step process that imparts both hydrophobic (octyl group) and hydrophilic (sulfate group) characteristics to the chitosan backbone. cpu.edu.cncpu.edu.cn
The first step is the N-octylation of chitosan. Chitosan is suspended in methanol (B129727), to which octaldehyde is added. This reaction forms a Schiff base, which is then reduced, typically using potassium borohydride (B1222165) (KBH₄), to yield N-octyl-chitosan. cpu.edu.cn
The second step involves the sulfation of the N-octyl-chitosan intermediate. The product from the first step is suspended in an aprotic solvent like N,N-dimethylformamide (DMF). A sulfating agent, commonly a complex of chlorosulfonic acid and DMF, is then added to the suspension under a nitrogen atmosphere and controlled temperature. cpu.edu.cn The reaction is neutralized, and the resulting N-octyl-O-sulfate chitosan is purified through dialysis to remove unreacted reagents and by-products, followed by lyophilization to obtain the final powder product. cpu.edu.cn This amphiphilic derivative has the ability to self-assemble into micelles in aqueous solutions, making it a candidate for drug delivery systems. nih.govcpu.edu.cn
Synthesis Pathway for N-Octyl-O-sulfate Chitosan
| Step | Reactants | Reagents/Solvents | Product |
|---|---|---|---|
| 1. N-octylation | Chitosan, Octaldehyde | Methanol, Potassium borohydride (KBH₄) | N-octyl-chitosan |
| 2. Sulfation | N-octyl-chitosan | N,N-dimethylformamide (DMF), Chlorosulfonic acid | N-octyl-O-sulfate chitosan (NOSC) |
| 3. Purification | Crude NOSC | Distilled water (for dialysis) | Purified NOSC powder |
Preparation of S-Benzylthiuronium Derivatives for Identification
For the qualitative analysis and identification of alkyl hydrogen sulfates, a common method is the preparation of crystalline S-benzylthiuronium derivatives. acs.org These salts typically have sharp and distinct melting points, which can be used for identification purposes. acs.orgijcmas.com
The procedure begins with the conversion of the corresponding alcohol (e.g., octanol) into its alkyl hydrogen sulfate. This is achieved by reacting the alcohol with chlorosulfonic acid, often in the presence of a solvent like dioxane. acs.org Following this conversion, an aqueous solution of S-benzylthiuronium chloride is added to the mixture. This results in a precipitation reaction, forming the S-benzylthiuronium alkyl sulfate salt. acs.org The resulting crystalline solid can be isolated by filtration and purified by recrystallization from a suitable solvent, such as aqueous ethanol. The melting point of the purified derivative is then determined and compared with known values for identification. acs.org
Melting Points of S-Benzylthiuronium Alkyl Sulfate Derivatives
| Alkyl Group | Melting Point (°C) |
|---|---|
| n-Amyl | 77-82 |
| n-Hexyl | 77-82 |
| n-Heptyl | 53-71 |
Note: The table presents ranges for mixed melting points as indicated in the source literature. acs.org
Synthesis of Other Alkyl Sulfate Derivatives for Specific Applications
The versatility of alkyl sulfates allows for the synthesis of a wide array of derivatives for specialized uses.
High-Purity Sodium Alkyl Sulfates : For research in fields like tertiary oil recovery and biochemistry, high-purity sodium alkyl sulfates are required. The synthesis starts with a higher-purity fatty alcohol which is reacted with a sulfating agent like chlorosulfonic acid. The crude product then undergoes a multi-step purification process that includes desalting, dealcoholizing, and recrystallization to remove impurities such as unreacted alcohol and inorganic salts. google.com
Branched-Chain Anionic Surfactants : Utilizing renewable resources like oleic acid, branched-chain alkyl oleate (B1233923) sulfonates can be synthesized. The process involves the esterification of oleic acid with an alcohol (e.g., methanol, ethanol) followed by the sulfonation of the double bond using sodium hydrogensulfite. These derivatives have shown potential as effective surfactants for the detergent industry. researchgate.net
1,1-Dihydrofluoroalkyl Sulfides : A novel, one-pot synthesis method uses sulfuryl fluoride (B91410) (SO₂F₂) bubbled through a solution of an alcohol and a thiol. This reaction proceeds through a bis(1,1-dihydrofluoroalkyl) sulfate intermediate, which is highly chemoselective for alkylating thiols. This method provides an efficient route to 1,1-dihydrofluoroalkyl sulfides, which are valuable in organic synthesis, with high isolated yields. rsc.org
Advanced Academic Applications and Research Paradigms of Octyl Hydrogen Sulfate
Applications in Surfactant Science and Colloid Chemistry
The fundamental properties of octyl hydrogen sulfate (B86663) as a surface-active agent drive its applications in colloid and interface science. Its ability to reduce surface tension and form complex structures in solution is a cornerstone of its utility.
Formation and Characterization of Self-Assembled Structures (Micelles, Vesicles)
Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like sodium octyl sulfate spontaneously self-assemble into organized aggregates such as micelles. wikipedia.org The CMC is a key characteristic of a surfactant; for sodium octyl sulfate in water at 25°C, this value is approximately 0.13 mol/L. wikipedia.org Below the CMC, the surfactant primarily populates the surface of the liquid, causing a sharp decrease in surface tension. Once the CMC is reached, further additions of the surfactant lead to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. wikipedia.org
The formation of these micelles is a spontaneous process, indicated by negative values for the free energy of micellization. rsc.org For 1-octyl-3-methylimidazolium hydrogen sulfate, an ionic liquid with a similar amphiphilic structure, the micellization process is endothermic. rsc.org The size and shape of these micelles are not static. For sodium alkyl sulfates, the aggregation number—the number of surfactant molecules in a single micelle—can increase with higher concentrations of the surfactant or added salts. csun.edu For instance, simulations have shown that for sodium octyl sulfate, the concentration of free, unassociated surfactant molecules can decrease significantly at total concentrations well above the CMC, demonstrating the dynamic nature of these systems. aip.org
The characterization of these self-assembled structures is carried out using a variety of techniques. Surface tension measurements are fundamental for determining the CMC. researchgate.net Other methods include conductivity measurements, fluorescence spectroscopy, and light scattering, which can provide information on micelle size, shape, and aggregation number. researchgate.netresearchgate.net
Table 1: Critical Micelle Concentration (CMC) of Selected Anionic Surfactants
| Surfactant | CMC (mol/L) at 25°C |
|---|---|
| Sodium octyl sulfate | 0.13 wikipedia.org |
| Sodium dodecyl sulfate | 0.0083 wikipedia.org |
| Sodium tetradecyl sulfate | 0.0021 wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Emulsification Science and Stabilization Mechanisms
Octyl hydrogen sulfate and its salts are effective emulsifying agents, capable of creating and stabilizing dispersions of immiscible liquids, such as oil in water (O/W). solubilityofthings.comatamanchemicals.com The primary mechanism for this is the reduction of interfacial tension between the two phases. biolinscientific.com The amphiphilic molecules arrange themselves at the oil-water interface, with the hydrophobic octyl tails penetrating the oil droplets and the hydrophilic sulfate heads remaining in the aqueous phase. This arrangement lowers the free energy of the system, making the emulsion more stable. biolinscientific.commdpi.com
Beyond simply lowering interfacial tension, the adsorbed surfactant layer provides a mechanical and/or electrical barrier that prevents droplets from coalescing. biolinscientific.comkinampark.com For ionic surfactants like sodium octyl sulfate, this barrier is often electrostatic, arising from the electrical double layer formed around the droplets, which leads to repulsion between them. kinampark.comacs.org The stability and type of emulsion (O/W or W/O) are dictated by the balance of hydrophilic and hydrophobic properties of the surfactant. biolinscientific.com The presence of a liquid crystalline phase, which can be formed by certain surfactant mixtures at the interface, can further enhance emulsion stability. bohrium.com The effectiveness of an emulsion's stability can be correlated with the elasticity of the interfacial layer, a property that can be investigated using techniques like oscillatory pendant drop tensiometry. nih.gov
Functionality in Organic Synthesis and Catalysis
The chemical properties of the hydrogen sulfate anion have enabled the use of this compound in more advanced applications, particularly in the realm of "green chemistry" through its incorporation into ionic liquids.
Utilization as a Reagent in Laboratory Synthesis
While more commonly recognized for its surfactant and catalytic properties, this compound and its derivatives can serve as reagents in chemical synthesis. solubilityofthings.com For example, its ion-pairing capabilities are utilized in high-performance liquid chromatography (HPLC). atamanchemicals.com In some contexts, salts like methyltri-n-octylammonium hydrogen sulfate act as phase transfer catalysts, facilitating reactions between reagents located in different immiscible phases. alfachemic.com This is particularly useful in "greener" oxidation processes. alfachemic.com
Development of Catalytic Systems Incorporating this compound
A significant area of research involves incorporating the this compound anion into ionic liquids (ILs), which are salts with melting points below 100°C. rsc.org These ILs, such as 1-octyl-3-methylimidazolium hydrogen sulfate ([Omim][HSO₄]), are classified as Brønsted acidic ILs because the hydrogen sulfate anion can donate a proton. acs.orgfigshare.com This acidity allows them to function as catalysts in a variety of organic reactions, including esterification and transesterification for biodiesel production. scientific.netresearchgate.net
For example, [Omim][HSO₄] has been successfully used as a catalyst for the oxidative desulfurization of model diesel fuel. acs.orgfigshare.com In this system, the IL acts as both an extractant and a catalyst. acs.orgfigshare.com The catalytic activity of these ILs is often comparable to that of conventional strong acids like sulfuric acid, but with the advantage of being easier to separate from the reaction products and potentially reusable over multiple cycles. scientific.net The catalytic efficiency can be tuned by altering the cation and anion of the ionic liquid. google.com
Investigations into Dual Solvent-Catalytic Roles in Ionic Liquid Formulations
A key advantage of using this compound-based ionic liquids is their potential to act as both the solvent and the catalyst in a reaction, simplifying the process and reducing waste. rsc.orgacs.org This dual functionality has been explored in several types of organic reactions. rsc.orgresearchgate.net In Fischer esterifications and alcohol dehydrations, Brønsted acidic ILs with sulfonic acid groups tethered to the cation and a hydrogen sulfate anion serve as effective solvent-catalysts. acs.org They combine the high activity often seen with liquid acid catalysts with the ease of separation characteristic of solid catalysts. acs.org
Research has also demonstrated the dual role of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ILs, including the octyl variant, as co-catalysts in biphasic systems. rsc.orgrsc.org In the ring-opening of epoxides, the IL's surfactant properties help to solubilize the organic reactant in the aqueous phase by forming micelles, while its acidic nature catalyzes the reaction at the interface. rsc.org This synergistic effect leads to significantly increased reaction rates compared to systems without the IL. rsc.org The catalytic activity and selectivity in such systems can be influenced by the alkyl chain length of the IL's cation. rsc.orgrsc.org
Table 2: Catalytic Applications of this compound-Based Ionic Liquids
| Ionic Liquid System | Reaction Type | Role of this compound | Key Finding | Reference(s) |
|---|---|---|---|---|
| 1-octyl-3-methylimidazolium hydrogen sulfate ([Omim][HSO₄]) | Oxidative Desulfurization | Catalyst and Extractant | Complete removal of dibenzothiophene (B1670422) from model oil was achieved. | acs.orgfigshare.com |
| 1-octyl-3-methylimidazolium hydrogen sulfate ([Omim][HSO₄]) / Triflic Acid | Isobutane (B21531)/1-butene Alkylation | Acidity and Solubility Modifier | Mixtures surpassed the conversion and selectivity of pure triflic acid. | google.com |
| 1-octyl-3-methylimidazolium hydrogen sulfate ([C₈mim]HSO₄) / H₂SO₄ | Epoxide Ring Opening | Co-catalyst and Surfactant | Achieved nearly 100% epoxide conversion due to dual functionality. | rsc.org |
| Sulfonic acid-functionalized ILs with HSO₄⁻ anion | Fischer Esterification | Solvent and Catalyst | Provided good product selectivity and easy catalyst/product separation. | acs.org |
This table is interactive. Click on the headers to sort the data.
Contributions to Materials Science and Nanotechnology
This compound and its derivatives are recognized for their utility as surfactants and functional molecules in the realms of materials science and nanotechnology. Their amphiphilic nature, characterized by a hydrophobic octyl chain and a hydrophilic sulfate group, allows for the manipulation of interfaces and the stabilization of nanoscale structures. These properties are harnessed to create novel materials and enhance existing ones, particularly in the dispersion of nanoparticles and the formulation of specialized ionic liquids.
Stabilization of Nanomaterials (e.g., Carbon Nanotubes)
A significant challenge in the application of carbon nanotubes (CNTs) is their inherent tendency to bundle together due to strong van der Waals forces, which diminishes their exceptional properties. Surfactants are crucial for overcoming this issue. While research on this compound itself is limited in this specific application, a derivative, N-octyl-O-sulfate chitosan (B1678972) (NOSC), has been demonstrated as a highly effective agent for the non-covalent functionalization and stabilization of single-wall carbon nanotubes (SWCNTs) in aqueous solutions. dss.go.thrsc.org
The stabilization mechanism involves the wrapping of the amphiphilic NOSC polymer around the CNTs. The hydrophobic octyl groups interact with the nanotube's surface via hydrophobic and van der Waals interactions, while the hydrophilic chitosan backbone and sulfate groups extend into the aqueous medium, providing electrostatic and steric repulsion between the nanotubes. dss.go.thd-nb.info This process effectively debundles the CNTs and creates stable dispersions. rsc.org
Research findings confirm the successful wrapping and individualization of SWCNTs by NOSC. dss.go.thrsc.org Studies employing various characterization techniques have provided detailed insights into the nature of these polymer-nanotube complexes. Both atomic force microscopy (AFM) and transmission electron microscopy (TEM) have revealed the presence of individual carbon nanotubes coated with the polymer, with resulting diameters of up to 7 nm. rsc.org Raman spectroscopy showed shifts in the radial breathing mode frequencies, which indicates a direct interaction between the NOSC and the graphitic sidewalls of the nanotubes. rsc.org The resulting dispersions were found to be significantly more effective, with NOSC capable of suspending up to 20 times more SWCNTs than other tested chitosan derivatives. dss.go.th
| Characterization Technique | Observation | Inference |
| Atomic Force Microscopy (AFM) | Revealed individual nanotubes wrapped with the polymer. rsc.org | Successful debundling and coating of SWCNTs by NOSC. |
| Transmission Electron Microscopy (TEM) | Showed individual polymer-coated nanotubes with diameters up to 7 nm. rsc.org | Confirms the wrapping of NOSC around the SWCNTs. |
| UV-Vis Spectroscopy | Characterized the stability and concentration of the SWCNT dispersion. dss.go.th | NOSC creates stable, well-dispersed SWCNT suspensions. |
| Raman Spectroscopy | Detected shifts in the radial breathing mode (RBM) frequencies of SWCNTs. rsc.org | Indicates direct electronic interaction and wrapping of NOSC on the nanotube surface. |
| Zeta-Potential Measurements | Measured the surface charge of the NOSC-SWCNT complexes. rsc.org | Quantifies the electrostatic stabilization imparted by the charged polymer coating. |
Exploration in the Development of Advanced Materials
The unique properties of this compound are being explored in the development of advanced functional materials, particularly in the form of ionic liquids (ILs). Ionic liquids are salts with low melting points that are gaining attention as designer solvents and catalysts. The incorporation of an this compound anion into an ionic liquid structure, such as in 1-octyl-3-methylimidazolium hydrogen sulfate ([Omim][HSO4]), creates a Brønsted acidic IL with surfactant capabilities. acs.org
A notable application is in the oxidative desulfurization (ODS) of fuels, an important process for producing cleaner-burning diesel. acs.org In this context, the ionic liquid acts as both an extractant and a catalyst. The amphiphilic nature of the IL facilitates the transfer of sulfur-containing compounds like dibenzothiophene (DBT) from the fuel phase to the IL phase, where the acidic hydrogen sulfate moiety catalyzes their oxidation by an oxidizing agent such as hydrogen peroxide. The oxidized sulfur compounds are more polar and remain in the IL phase, allowing for deep desulfurization of the fuel. acs.org
Research has demonstrated the high efficiency of this process. Using [Omim][HSO4], complete removal of DBT from a model diesel oil was achieved at 25°C. acs.org Further studies into ultrasound-assisted oxidative desulfurization (UAOD) showed that the process could be dramatically accelerated, achieving complete sulfur removal in just 3 minutes of ultrasonic irradiation. acs.org This highlights the potential of this compound-based ILs in creating more efficient and environmentally friendly industrial processes.
| Process Parameter | Conventional ODS | Ultrasound-Assisted ODS (UAOD) |
| Reaction Time for Complete Sulfur Removal | 70 minutes | 3 minutes |
| Temperature | 25 °C | 25 °C |
| IL/Oil Mass Ratio | 1:2 | 1:2 |
| H₂O₂/DBT Molar Ratio (O/S) | 5 | 5 |
| Apparent Rate Constant (k) | 0.0734 min⁻¹ | Not Applicable (Rapid Process) |
| Apparent Activation Energy | 24.51 kJ/mol | Not Determined |
Biochemical and Biological Interaction Studies (Non-Clinical Focus)
While clinical applications are outside the scope of this discussion, the fundamental interactions of this compound and its derivatives with biological systems are a subject of academic interest. These studies focus on understanding the physicochemical mechanisms by which these amphiphilic molecules interact with cellular components like membranes and how they can influence biological processes at a molecular level.
Mechanistic Insights into Interactions with Biological Membranes
The interaction of this compound with biological membranes is governed by its fundamental amphiphilic structure. As an anionic surfactant, it possesses a charged, hydrophilic sulfate head and a nonpolar, hydrophobic octyl tail. This structure drives its spontaneous interaction with the lipid bilayer of cell membranes.
The primary mechanism involves the insertion of the hydrophobic octyl tail into the nonpolar core of the lipid bilayer, alongside the fatty acid chains of the membrane phospholipids. Simultaneously, the negatively charged sulfate head group remains at the aqueous interface, interacting with water molecules and the polar head groups of the lipids. This intercalation disrupts the ordered packing of the lipid molecules, increasing the fluidity of the membrane. At higher concentrations, the surfactant molecules can aggregate within the membrane and eventually solubilize it, breaking the bilayer down into smaller mixed micelles of surfactant and lipid. This process can lead to increased membrane permeability and, ultimately, cell lysis.
Role in Enhancing Molecular Transport Processes
Arising from its ability to perturb biological membranes, this compound can enhance the transport of other molecules across these barriers. The disruption of the lipid bilayer's integrity, as described previously, can create transient pores or disordered regions, lowering the energy barrier for the passive diffusion of various substances across the membrane.
Furthermore, the surfactant properties of this compound are key to its role in molecular transport. Its ability to form micelles in aqueous solutions allows it to encapsulate hydrophobic molecules that would otherwise have very low solubility. solubilityofthings.com These micelles can act as carriers, transporting their molecular cargo through an aqueous environment to the surface of a cell. By increasing the local concentration of a hydrophobic substance at the membrane surface, the rate of its transport into the cell can be significantly enhanced. This mechanism is fundamental to the utility of surfactants in various biochemical assays and formulation studies.
Studies on Biologically Active Derivatives and Their Fundamental Modes of Action
Specific derivatives of this compound have been synthesized to harness their molecular properties for distinct biological activities. These studies provide insight into how the core structure can be modified to create functional molecules.
One of the most studied derivatives is N-octyl-O-sulfate chitosan (NOSC). dss.go.thresearchgate.net This polymer is biologically active, exhibiting significant anticoagulant properties. dss.go.th This activity is noteworthy because when NOSC is used to wrap and stabilize carbon nanotubes, the resulting complex retains the anticoagulant activity of the polymer. This property is crucial for potential biomedical applications of the nanotubes, as it could help prevent blood coagulation, a common host reaction to foreign materials in the bloodstream. rsc.org
Another class of derivatives includes fluorescent ionic liquids, such as N-octylpyridine hydrogen sulphate ([OP]HSO₄). nih.gov This compound was synthesized and found to exhibit intrinsic fluorescence. Its fluorescence intensity is sensitive to environmental factors like solvent polarity, concentration, and temperature. Such properties suggest its potential use as a molecular probe, where changes in its fluorescence could be used to report on the local environment in biochemical systems or for imaging purposes. nih.gov
| Derivative | Parent Compound | Observed Biological/Biochemical Property | Fundamental Mode of Action |
| N-octyl-O-sulfate chitosan (NOSC) | Chitosan / Octyl Aldehyde / Sulfur Trioxide Pyridine (B92270) | Anticoagulant activity, which is retained when complexed with carbon nanotubes. dss.go.thrsc.org | The sulfated polysaccharide structure mimics heparin, allowing it to interact with proteins in the coagulation cascade. |
| N-octylpyridine hydrogen sulphate ([OP]HSO₄) | N-octylpyridine bromide / Sulfuric Acid | Intrinsic fluorescence sensitive to solvent, concentration, and temperature. nih.gov | The pyridinium (B92312) ring system acts as a fluorophore, whose electronic state is influenced by interactions with the local molecular environment. |
Analytical Methodologies and Characterization Techniques for Octyl Hydrogen Sulfate
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for analyzing octyl hydrogen sulfate (B86663), allowing for its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UPLC), often coupled with mass spectrometry, are the most powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of octyl hydrogen sulfate. Reverse-phase (RP) HPLC methods are particularly common, where a non-polar stationary phase is used with a polar mobile phase. sielc.com Method development focuses on optimizing conditions to achieve a sharp peak shape, good resolution, and a reasonable retention time.
A typical HPLC method for this compound can be developed using simple conditions. sielc.com For instance, a Newcrom R1 column can be employed for separation. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and water, with an acid additive such as phosphoric acid or formic acid to improve peak shape and control ionization. sielc.comatamanchemicals.com Formic acid is preferred for applications where the HPLC system is connected to a mass spectrometer (MS), as it is volatile and compatible with MS detection. sielc.comatamanchemicals.com These HPLC methods are often scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid or formic acid | sielc.comsielc.com |
| Detection | UV, Mass Spectrometry (MS) | atamanchemicals.com |
| Application Notes | Formic acid is used for MS-compatible methods. The method is scalable for preparative separations. | sielc.com |
For higher sensitivity and selectivity, Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is the method of choice. This technique uses columns with smaller particle sizes (typically under 2 µm), allowing for faster analysis and improved resolution compared to traditional HPLC. sielc.com
In a UPLC-ESI-MS/MS method developed for quantifying various organosulfates, including octyl sulfate, separation was achieved on an HSS T3 column. copernicus.orgresearchgate.netcopernicus.org The analysis is typically performed in negative ionization mode, where the deprotonated molecule [R-O-SO₃]⁻ is detected. copernicus.org Tandem mass spectrometry allows for the identification of characteristic fragment ions, which provides a high degree of confidence in compound identification. For this compound, key fragment ions include the hydrogen sulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97 and the sulfite (B76179) radical anion (•SO₃⁻) at m/z 80. copernicus.orgresearchgate.net These specific fragmentations are used in Multiple Reaction Monitoring (MRM) mode to quantify the analyte with very low detection limits, often in the range of 0.10 ng/mL. copernicus.orgresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UPLC | copernicus.org |
| Column | HSS T3 or BEH Amide | copernicus.orgresearchgate.net |
| Mobile Phase | Gradient of water and methanol (B129727) (or acetonitrile) with 0.1% formic acid | copernicus.orgresearchgate.net |
| Ionization | Electrospray Ionization (ESI), Negative Mode | copernicus.org |
| Precursor Ion [M-H]⁻ | m/z 209 | researchgate.net |
| Characteristic Fragment Ions | HSO₄⁻ (m/z 97), •SO₃⁻ (m/z 80) | copernicus.orgresearchgate.net |
The high selectivity and sensitivity of LC/MS/MS make it indispensable for the determination of this compound in complex environmental and biological matrices. nih.govnih.gov The main challenge in analyzing such samples is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govmdpi.com
To overcome these challenges, several strategies are employed. A crucial step is rigorous sample preparation, which may involve techniques like pressurized liquid extraction (PLE) for solid samples (e.g., soil) followed by solid-phase extraction (SPE) for cleanup. nih.gov The most effective way to compensate for matrix effects and potential analyte loss during sample prep is the use of a stable isotope-labeled internal standard. nih.gov For instance, sodium octyl-d17 sulfate can be added to the sample at the beginning of the extraction process. researchgate.net Since the deuterated standard has nearly identical chemical properties and chromatographic behavior to the native analyte but a different mass, it can accurately correct for variations in recovery and ionization efficiency. nih.gov This approach has been successfully applied to quantify organosulfates in highly complex matrices like atmospheric fine particulate matter (PM₂.₅). copernicus.orgresearchgate.net
Achieving optimal separation (resolution) of this compound from other components in a sample requires careful selection and optimization of both the stationary phase (the column) and the mobile phase.
Stationary Phase: The choice of stationary phase depends on the properties of the analyte and the desired retention mechanism.
Reversed-Phase (RP): C18 (octadecyl) bonded silica (B1680970) is the most common choice for separating anionic surfactants like this compound. csic.esmdpi.com Columns like the Acquity BEH C18 or HSS T3 provide excellent retention and peak shape for organosulfates. copernicus.orgcsic.es
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that may not be well-retained on traditional C18 columns, HILIC is an alternative. copernicus.org A BEH amide column, for example, can be used in HILIC mode to analyze polar organosulfates. researchgate.net
Mixed-Mode: Columns with both reversed-phase and ion-exchange characteristics, such as the Newcrom R1, offer unique selectivity and can be advantageous for separating ionic compounds. sielc.com
Mobile Phase: The mobile phase composition is adjusted to control the retention and selectivity of the separation.
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase LC. sielc.comcopernicus.org The choice between them can alter selectivity for different analytes. researchgate.net
Aqueous Component and pH: The mobile phase is typically a mixture of the organic solvent with an aqueous component. Buffers or acid additives (e.g., formic acid, acetic acid, phosphoric acid) are critical for controlling the pH and the ionization state of both the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase, which ensures reproducible retention times and symmetric peak shapes. sielc.comcsic.esmdpi.com
Optimization is an iterative process involving adjustments to the mobile phase gradient, solvent composition, pH, and column temperature to achieve the best possible resolution and sensitivity for the analysis of this compound. researchgate.net
Spectroscopic Characterization Techniques
While chromatography is used for separation and quantification, spectroscopy is essential for the unambiguous structural elucidation of a compound. Nuclear Magnetic Resonance (NMR) is the most powerful spectroscopic tool for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and purity of synthesized this compound and related compounds. copernicus.org A clean NMR spectrum with well-defined peaks and the absence of significant impurity signals indicates high purity, making the substance suitable for use as an analytical standard. copernicus.org
¹H NMR: Proton NMR provides information about the number and type of hydrogen atoms in a molecule and their connectivity. For a closely related compound, N-octylpyridine hydrogen sulphate, the ¹H NMR spectrum clearly shows signals corresponding to the protons of the octyl chain and the pyridinium (B92312) headgroup, confirming the structure. researchgate.net The terminal methyl group (-CH₃) of the octyl chain typically appears as a triplet around 0.85 ppm, while the methylene (B1212753) groups (-CH₂) appear as multiplets in the 1.2-1.9 ppm range. The methylene group attached to the nitrogen (or, in the case of this compound, the sulfate group) is shifted further downfield. researchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Assignment | Reference |
|---|---|---|---|---|
| 9.12 | d | 2H | Pyridine-H₂,₆ | researchgate.net |
| 8.61 | t | 1H | Pyridine-H₄ | researchgate.net |
| 8.17 | t | 2H | Pyridine-H₃,₅ | researchgate.net |
| 4.61 | t | 2H | N-CH₂ | researchgate.net |
| 1.91 | m | 2H | N-CH₂CH₂ | researchgate.net |
| 1.26 | m | 10H | -(CH₂)₅- | researchgate.net |
| 0.85 | t | 3H | -CH₃ | researchgate.net |
Data for the closely related compound N-octylpyridine hydrogen sulphate is presented to illustrate the typical signals for the octyl chain.
¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms, providing a map of the carbon skeleton. copernicus.org For organosulfates, the carbon atom directly bonded to the sulfate ester group (C-O-S) shows a characteristic downfield chemical shift, typically in the range of 65-70 ppm. copernicus.org The other carbon atoms of the octyl chain appear at higher field strengths (lower ppm values). This technique, in conjunction with ¹H NMR, allows for the complete and unambiguous structural confirmation of this compound. copernicus.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The covalent bonds in a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. msu.edu This absorption of energy is what is measured and plotted as an IR spectrum.
For this compound, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure. The key functional groups and their expected absorption ranges are:
O-H Stretch: A broad and intense band is typically observed in the region of 3400-3650 cm⁻¹ for the hydroxyl group (O-H) of the sulfate moiety. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding. libretexts.org
C-H Stretch: Strong absorptions from the octyl chain's C-H bonds are found between 2850 and 2960 cm⁻¹. libretexts.org
S=O Stretch: The sulfate group (SO₄) exhibits strong, characteristic stretching vibrations. Asymmetrical and symmetrical stretching bands for the S=O bonds are expected in the region of 1210-1260 cm⁻¹ and 1050-1080 cm⁻¹, respectively.
C-O Stretch: The stretching vibration of the C-O bond is typically observed in the 1260-1050 cm⁻¹ range. libretexts.org
These characteristic peaks provide a "fingerprint" for the this compound molecule, allowing for its identification and the confirmation of its functional group composition. The region between 1450 cm⁻¹ and 600 cm⁻¹ is often referred to as the fingerprint region due to the complex and unique pattern of absorptions, which is difficult to assign to individual vibrations but is characteristic of the molecule as a whole. msu.edu
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₈O₄S, the exact mass is 210.0926 Da. massbank.eu
In a typical mass spectrometry experiment, the molecule is ionized, often using techniques like Electrospray Ionization (ESI), and then accelerated through a mass analyzer. massbank.eu When subjected to collision-induced dissociation (CID), the parent ion fragments into smaller, characteristic ions. massbank.eu
A study utilizing UPLC-ESI-MS/MS (Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry) identified characteristic fragment ions for octyl sulfate. copernicus.org In negative ion mode, the precursor ion [M-H]⁻ has an m/z of 209.0853. massbank.eu Key fragment ions observed include the hydrogen sulfate anion (HSO₄⁻) at m/z 97 and the sulfite radical (•SO₃⁻) at m/z 80. copernicus.org Another analysis showed peaks at m/z 79.958, 95.953, and 96.9608. massbank.eu The fragmentation pattern provides a unique signature that aids in the unequivocal identification of this compound in complex matrices. copernicus.org
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₈O₄S | massbank.eu |
| Exact Mass | 210.0926 Da | massbank.eu |
| Precursor Ion [M-H]⁻ (m/z) | 209.0853 | massbank.eu |
| Characteristic Fragment Ion (HSO₄⁻) (m/z) | 97 | copernicus.org |
| Characteristic Fragment Ion (•SO₃⁻) (m/z) | 80 | copernicus.org |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, similar to IR spectroscopy. eurekalert.orgrenishaw.com When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). mdpi.com The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule, creating a unique Raman spectrum that serves as a molecular "fingerprint". eurekalert.orgmdpi.com
The Raman spectrum of this compound would show characteristic peaks corresponding to the vibrations of its constituent bonds. For instance, the C-H stretching vibrations of the octyl chain and the S-O stretching vibrations of the sulfate headgroup would produce distinct Raman bands. researchgate.net The fingerprint region, typically from 300 cm⁻¹ to 1900 cm⁻¹, is particularly useful for identifying molecules. spectroscopyonline.com
Raman spectroscopy is advantageous for studying aqueous solutions as water is a weak Raman scatterer. This technique can be used to study the conformational changes in the alkyl chain of the surfactant upon micellization and to investigate the interactions between the surfactant and other molecules in solution. nih.gov
Physicochemical Characterization Methods
Beyond spectroscopic analysis, understanding the behavior of this compound in solution requires the application of various physicochemical characterization methods. These techniques provide insights into its properties as a surfactant.
Conductivity measurements are a fundamental method for studying the aggregation behavior of ionic surfactants like this compound in solution. The specific conductivity of a surfactant solution changes with its concentration.
Initially, as the concentration of the surfactant increases, the conductivity rises almost linearly due to the presence of free-moving monomeric surfactant ions and their counter-ions. rsc.org However, upon reaching the critical micelle concentration (CMC), the surfactant monomers begin to aggregate into micelles. rsc.org These larger, multi-molecular aggregates have a lower mobility than the individual monomers. rsc.org Consequently, the rate of increase in conductivity with concentration decreases, resulting in a distinct break in the conductivity versus concentration plot. The concentration at which this break occurs is identified as the CMC.
This method is highly sensitive and is a standard procedure for determining the CMC of ionic surfactants. rsc.orgrsc.org The temperature at which the solubility of the surfactant is high enough for micelle formation, known as the Krafft temperature, can also be determined from the discontinuity in a conductivity versus temperature curve. rsc.org
Surface tension profiling is a direct measure of the surface activity of a surfactant. This compound, being amphiphilic, adsorbs at the air-water interface, thereby reducing the surface tension of the water.
As the concentration of this compound in an aqueous solution increases, the surface tension decreases. This is because the surfactant molecules preferentially orient themselves at the interface, with their hydrophobic octyl tails directed towards the air and their hydrophilic sulfate heads remaining in the water. This arrangement disrupts the cohesive energy of the water molecules at the surface.
The surface tension continues to decrease with increasing surfactant concentration until the surface becomes saturated with surfactant molecules. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution. The concentration at which this occurs corresponds to the critical micelle concentration (CMC), and beyond this point, the surface tension remains relatively constant. rsc.org A lower CMC value indicates a more efficient surfactant. mdpi.com
Zeta-Potential Measurements for Colloidal Stability
Zeta-potential is a critical parameter for assessing the stability of colloidal dispersions containing this compound. It provides a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. A higher magnitude of the zeta-potential, whether positive or negative, generally indicates greater colloidal stability due to increased electrostatic repulsion, which prevents particle aggregation and flocculation. researchgate.net
It is important to note that while high zeta-potential values are often associated with high colloidal stability, this is not always a direct correlation, and other factors can influence the behavior of nanoparticle dispersions. unesp.br The interpretation of zeta-potential data should be done with consideration of the specific system and its environmental conditions.
Table 1: General Interpretation of Zeta-Potential Values for Colloidal Stability
| Zeta-Potential (mV) | Colloidal Stability |
|---|---|
| 0 to ±10 | Highly Unstable |
| ±10 to ±20 | Relatively Unstable |
| ±20 to ±30 | Moderately Stable |
| > ±30 | Good Stability |
Microscopic Techniques (AFM, TEM) for Morphological Analysis of Assembled Structures
The morphological analysis of structures formed by the self-assembly of this compound, often in combination with other molecules, is crucial for understanding their functional properties. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing these nanoscale structures in real space. nih.govsonar.ch
Atomic Force Microscopy (AFM) provides three-dimensional topographical information about the surface of a sample. It is particularly useful for imaging the morphology of self-assembled structures on a substrate. mdpi.com For instance, AFM has been used to study the aggregation of N-octyl-O-sulfate chitosan (B1678972), a derivative of this compound, revealing important details about its self-assembly behavior. researchgate.net In situ AFM can even track the evolution of these structures over time in a liquid environment. mdpi.com
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. nih.gov For complex systems involving this compound, TEM can reveal the arrangement of molecules within self-assembled architectures. sonar.ch For example, TEM has been instrumental in characterizing the spherical morphology of nanoparticles and the structure of self-assembled liquid crystalline polymers. port.ac.uksonar.ch Cryogenic TEM (cryo-TEM) is a specialized version of the technique that allows for the observation of samples in their native, hydrated state, providing a more accurate representation of their structure in solution. mdpi.com
Together, AFM and TEM provide complementary information on the size, shape, and hierarchical organization of assemblies containing this compound, which is essential for correlating structure with function. nih.gov
Quality Assurance and Validation in Analytical Protocols
Quality assurance (QA) and validation are fundamental to ensuring the reliability, consistency, and accuracy of analytical data generated for this compound. researchgate.netresearchgate.net A robust QA program encompasses the entire analytical process, from sample preparation to data reporting, and is crucial for regulatory compliance and confidence in the results. ct.govashdin.com
The development of analytical methods for compounds like this compound must undergo a rigorous validation process to demonstrate that the method is suitable for its intended purpose. researchgate.netepa.gov This involves evaluating several key parameters, as outlined by various regulatory bodies. researchgate.netresearchgate.net
Key Validation Parameters:
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.
A comprehensive Quality Assurance Project Plan (QAPP) is often developed to outline the specific quality control (QC) measures and QA procedures that will be implemented during the analytical method development and application. epa.gov This ensures that the data generated meets the required quality objectives for its intended use, whether for research, product development, or regulatory submission. ct.govepa.gov
Theoretical and Computational Investigations of Octyl Hydrogen Sulfate
Molecular Modeling of Structural Conformations and Interactions
Molecular modeling has become an indispensable tool for understanding the structural conformations and intermolecular interactions of amphiphilic molecules like octyl hydrogen sulfate (B86663). riverpublishers.comfrontiersin.org This anionic surfactant, consisting of a hydrophilic sulfate head group and a hydrophobic octyl tail, exhibits complex behavior in solution, forming various self-assembled structures such as micelles. riverpublishers.comsolubilityofthings.com Computational approaches, ranging from all-atom to coarse-grained models, provide insights at a molecular level that are often difficult to obtain through experimental methods alone. frontiersin.org
All-atom molecular dynamics (MD) simulations, which explicitly represent every atom in the system, have been employed to study the micellization of sodium alkyl sulfates, including the octyl derivative. aip.orgresearchgate.net These simulations can provide detailed information about the structure and dynamics of individual micelles. aip.org However, the computational expense of all-atom simulations often limits the time and length scales that can be investigated, making it challenging to directly simulate the entire self-assembly process from homogeneously distributed surfactant molecules. riverpublishers.comresearchgate.net
To overcome these limitations, coarse-grained (CG) models have been developed. frontiersin.org In this approach, groups of atoms are represented as single beads, significantly reducing the number of particles in the simulation and allowing for the exploration of longer timescales and larger systems. frontiersin.org Dissipative particle dynamics (DPD) is a popular coarse-grained method for simulating surfactant self-assembly, offering a balance between computational efficiency and physical accuracy. frontiersin.org These models have been used to study the aggregation behavior of various surfactants and can provide valuable information on the factors influencing micelle formation and morphology. frontiersin.org
Molecular docking studies, another computational technique, have been used to investigate the interactions of octyl sulfate with other molecules, such as proteins. researchgate.net These studies can predict the binding modes and energies between the surfactant and its target, offering insights into the mechanisms of interaction. researchgate.net For example, research on the interaction of sodium octyl sulfate with adenosine (B11128) deaminase has utilized molecular dynamics simulations and docking calculations to understand how the surfactant affects protein structure and stability. researchgate.net
The table below summarizes key parameters often investigated in molecular modeling studies of octyl hydrogen sulfate.
| Parameter | Description | Typical Computational Method |
| Conformational Angles (φ, ψ, ω) | Dihedral angles describing the rotation around specific bonds in the octyl chain and the head group, which determine the overall shape of the molecule. diva-portal.org | Molecular Mechanics, Molecular Dynamics |
| Radius of Gyration (Rgyr) | A measure of the overall size and compactness of a micelle or a single surfactant molecule. researchgate.net | Molecular Dynamics |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent, providing insights into hydrophobic and hydrophilic interactions. researchgate.net | Molecular Dynamics |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing details about local structure and interactions. researchgate.net | Molecular Dynamics |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the electronic properties and reactivity of this compound at the atomic level. scienceopen.comaspbs.com These methods, primarily based on solving approximations of the Schrödinger equation, can elucidate the distribution of electrons within the molecule and predict its behavior in chemical reactions. scienceopen.com Density Functional Theory (DFT) is a widely used quantum chemical method for studying systems of this nature due to its balance of accuracy and computational cost. scienceopen.comaspbs.com
A key aspect explored through quantum chemistry is the electronic structure, which includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's kinetic stability and reactivity. acs.org A smaller energy gap generally suggests higher reactivity. acs.org
Furthermore, these calculations can determine various molecular descriptors that quantify reactivity. acs.org These include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. acs.org These maps visualize the electrostatic potential on the electron density surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org For this compound, the MEP would highlight the negatively charged sulfate head group as a region of high electron density, susceptible to electrophilic attack, while the octyl chain would exhibit a more neutral potential.
The table below presents a hypothetical set of calculated electronic properties for this compound, illustrating the type of data generated from quantum chemical studies.
| Electronic Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -7.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 1.5 eV |
| Energy Gap (LUMO-HOMO) | Difference in energy between LUMO and HOMO, indicating reactivity. | 8.7 eV |
| Ionization Potential (IP) | The energy required to remove an electron. | 7.2 eV |
| Electron Affinity (EA) | The energy released upon gaining an electron. | -1.5 eV |
| Electronegativity (χ) | The tendency to attract electrons. | 2.85 eV |
| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | 4.35 eV |
Molecular Dynamics Simulations of Interfacial Phenomena and Self-Assembly
Molecular dynamics (MD) simulations are a cornerstone for investigating the dynamic processes of interfacial phenomena and self-assembly involving this compound. riverpublishers.comaip.org These simulations track the movement of atoms and molecules over time, providing a detailed picture of how surfactants organize at interfaces and form larger aggregates like micelles. frontiersin.orgaip.org
A primary focus of MD simulations in this context is the study of micellization, the process by which surfactant monomers in solution aggregate to form micelles above a certain concentration known as the critical micelle concentration (CMC). riverpublishers.comaip.org Simulations can provide insights into the thermodynamics and kinetics of this process, including the free energy of micelle formation and the rate of monomer exchange between the bulk solution and the micelles. aip.org While all-atom simulations can offer high-resolution details of micellar structure, coarse-grained simulations are often necessary to access the longer timescales required to observe the spontaneous formation of micelles from a random distribution of monomers. riverpublishers.comfrontiersin.org
MD simulations have been instrumental in understanding the structure of the surfactant-water interface. They can reveal the orientation of this compound molecules at the air-water or oil-water interface, with the hydrophilic sulfate head groups immersed in the aqueous phase and the hydrophobic octyl tails extending into the non-polar phase. These simulations can also quantify properties like the solvent accessible surface area (SASA) and the radial distribution function (RDF) to characterize the packing and interactions of surfactant molecules at the interface. researchgate.net
Furthermore, MD simulations allow for the investigation of the influence of various factors on self-assembly, such as temperature, pressure, and the presence of co-solutes or other surfactants. aip.orgsemanticscholar.org For instance, simulations can show how changes in temperature affect the CMC and the aggregation number (the number of monomers in a micelle). aip.org Studies have also used MD to explore the interactions between sodium octyl sulfate and other surfactants in mixed micellar systems. semanticscholar.org
The following table summarizes key phenomena and properties of this compound that are investigated using molecular dynamics simulations.
| Phenomenon/Property | Description | Key Simulation Outputs |
| Micelle Formation (Micellization) | The spontaneous aggregation of surfactant monomers into micelles in solution. aip.org | Critical Micelle Concentration (CMC), Aggregation Number, Micelle Shape and Size |
| Interfacial Adsorption | The accumulation of surfactant molecules at the interface between two immiscible phases (e.g., air-water, oil-water). | Surface Tension, Molecular Orientation at the Interface |
| Monomer Exchange Dynamics | The process of individual surfactant molecules leaving and entering a micelle. | Residence Time of Monomers in a Micelle, Entry and Exit Rates |
| Interaction with Other Molecules | The binding and interaction of this compound with other species in solution, such as polymers, proteins, or other surfactants. researchgate.net | Binding Free Energy, Structural Changes in the Interacting Molecules |
Future Research Trajectories and Emerging Applications of Octyl Hydrogen Sulfate
Exploration of Novel Octyl Hydrogen Sulfate (B86663) Derivatives
The fundamental structure of octyl hydrogen sulfate, featuring a polar sulfate head and a nonpolar octyl tail, serves as a versatile scaffold for creating new molecules with tailored properties. A significant area of current and future research is the development of ionic liquid (IL) derivatives.
One prominent example is 1-octyl-3-methylimidazolium hydrogen sulfate, an ionic liquid that combines the amphiphilic nature of the octyl group with the unique properties of the imidazolium (B1220033) cation. smolecule.com Researchers are systematically modifying the alkyl chain length of such ILs to fine-tune their characteristics. A series of 1-alkyl-3-methylimidazolium hydrogen sulfate ILs, with alkyl chains varying from C6 to C14, have been synthesized to study the relationship between their structure and surface properties. rsc.org These investigations have shown that compounds with C6 to C10 alkyl chains behave as yellowish oils, while those with C12 and C14 chains are hygroscopic solids, demonstrating how chain length directly impacts the physical state and potential applications of the derivative. rsc.org
Another avenue of exploration involves creating different salt forms, such as the diethanolamine (B148213) salt, this compound - 2,2′-iminodiethanol (1:1), which introduces additional functional groups and modifies the compound's solubility and interaction profile. chemspider.com The synthesis of these novel derivatives is crucial for expanding their application in specialized fields requiring specific surface activity, catalytic ability, or solvent properties.
| Derivative Name | Chemical Class | Area of Research/Application | Reference |
|---|---|---|---|
| 1-Octyl-3-methylimidazolium hydrogen sulfate | Ionic Liquid | Acidic catalyst, solvent for biomass processing, electrolyte development | smolecule.com |
| 1-Alkyl-3-methylimidazolium hydrogen sulfates (C6-C14) | Ionic Liquid Surfactants | Co-catalysts in biphasic reactions, correlation of surface properties with catalytic activity | rsc.org |
| This compound - 2,2′-iminodiethanol (1:1) | Amine Salt | Modification of physical and chemical properties through salt formation | chemspider.com |
Integration into Advanced Catalytic Cycles
The hydrogen sulfate anion in this compound derivatives provides a source of Brønsted acidity, making these compounds promising as recoverable and reusable acid catalysts. smolecule.com Research is increasingly focused on integrating them into advanced catalytic cycles for green chemistry applications.
A key application is in oxidative desulfurization (ODS) of fuels, a critical process for producing cleaner-burning diesel. The ionic liquid 1-octyl-3-methylimidazolium hydrogen sulfate has been effectively used as a dual-action extractant and catalyst for removing dibenzothiophene (B1670422) (DBT) from model diesel. acs.orgfigshare.com Studies have optimized various parameters, including the molar ratio of the oxidizing agent (H₂O₂) to sulfur (DBT). Research shows that increasing this ratio enhances sulfur removal, with complete removal achieved under specific conditions. acs.org The reusability of the catalyst is a significant advantage; the ionic liquid was reused for six cycles without a major loss in desulfurization activity, highlighting its potential for industrial applications. figshare.com
| H₂O₂/DBT Molar Ratio (O/S) | Sulfur Removal Efficiency (%) |
|---|---|
| 2 | 87 |
| 3 | 94 |
| 4 | 99 |
| 5 | 100 |
| 6 | 100 |
| 7 | 98 |
Data sourced from a study on the oxidative desulfurization of dibenzothiophene (DBT). acs.org
Beyond desulfurization, these derivatives are being explored as co-catalysts in other important organic reactions. For instance, amphiphilic hydrogen sulfate ionic liquids have been successfully used to catalyze the nucleophilic addition of water to the oxirane ring in epoxidized fatty acid methyl esters. rsc.org This reaction is significant for producing valuable oleochemical by-products like glycols. The research found that the catalytic activity was dependent on the alkyl chain length of the ionic liquid, with the octyl derivative showing a particularly high synergistic effect. rsc.org
Development of Next-Generation Analytical Tools
As new derivatives of this compound are created and used in complex matrices, the need for advanced analytical methods for their detection and quantification grows. Research is focusing on developing robust and sensitive analytical tools capable of handling these novel compounds.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique. A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method is notable for its simplicity and scalability, making it suitable for both routine analysis and preparative separation of impurities. sielc.com The development of such methods is critical for quality control in production and for monitoring the compound in various applications.
| Parameter | Specification |
|---|---|
| Technique | Reverse Phase (RP) HPLC |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |
| Mass Spectrometry (MS) Compatibility | Phosphoric acid can be replaced with formic acid |
| Applications | Fast UPLC, isolation of impurities, pharmacokinetics |
Data sourced from SIELC Technologies. sielc.com
Looking forward, the field is moving towards integrating computational tools and machine learning for predictive analysis. For example, emerging frameworks like graph transformer neural networks are being developed to predict the properties of chemical compounds, such as mutagenicity. acs.org While not yet specific to this compound, these next-generation tools could be adapted to screen novel derivatives for potential biological activity or environmental impact, accelerating the development cycle and ensuring safer designs.
Sustainability Aspects in Production and Application
Sustainability is a primary driver in modern chemical research, influencing both the production and application of compounds like this compound. Future research is heavily focused on greening the entire lifecycle of these surfactants.
Sustainable Production: The conventional synthesis of surfactants often relies on petrochemical feedstocks. A major future trajectory is the use of renewable, bio-derived starting materials. Research into the synthesis of related surfactants provides a blueprint; for example, di-iso-octyl maleate (B1232345) has been sustainably synthesized using 3-octanol (B1198278) extracted from peppermint oil. ijfmr.com This approach, which valorizes a byproduct of the essential oil industry, could be adapted for producing bio-based octanol (B41247) for this compound synthesis. Furthermore, the use of solid, reusable acid catalysts in place of corrosive liquid acids represents a significant step towards greener production processes. ijfmr.comacs.org
Sustainable Applications: The application of this compound derivatives as reusable catalysts, as seen in oxidative desulfurization, is a key sustainability feature that minimizes waste. figshare.com Another emerging green application is their potential use in micellar catalysis. This technique uses surfactants to create nanoreactors in water, allowing organic reactions to proceed efficiently in an environmentally benign solvent instead of volatile organic compounds. rsc.org Given its surfactant nature, this compound is a candidate for designing such systems for a wide range of chemical transformations.
Environmental Fate: The environmental profile of a chemical is a critical aspect of its sustainability. Alkyl sulfates, the class of compounds to which this compound belongs, have been studied for their environmental fate. They are generally considered to be readily biodegradable and are quantitatively removed in wastewater treatment plants, primarily through biodegradation. oecd.org Studies have shown that degradation in sewage treatment is expected to be efficient across different regions. heraproject.com This favorable environmental profile supports the development and application of this compound in contexts where environmental release is possible.
Q & A
Basic: What are the established methods for synthesizing octyl hydrogen sulfate, and how can purity be validated?
This compound is typically synthesized via sulfation of 1-octanol using sulfuric acid or chlorosulfonic acid. Key steps include controlled temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric acid-to-alcohol ratios . Post-synthesis, purification involves neutralization with sodium hydroxide to isolate the sodium salt (e.g., sodium octyl sulfate) . Purity validation requires:
- Nuclear Magnetic Resonance (NMR) : To confirm the absence of unreacted octanol (δ 1.2–1.6 ppm for CH₂ groups) and sulfate ester signals (δ 3.8–4.2 ppm) .
- Elemental Analysis : Verify sulfur content (~13.8% for sodium octyl sulfate) .
- Chromatography : Reverse-phase ion-pair chromatography with a C18 column and sodium octyl sulfate as an ion-pairing agent (pH 3.0 buffer) can resolve impurities .
Basic: How does the structure of this compound influence its solubility and surfactant properties?
The amphiphilic structure (hydrophobic octyl chain + hydrophilic sulfate group) enables micelle formation in aqueous solutions. Solubility is pH-dependent:
- Acidic pH : Protonation of the sulfate group (pKa ~1–2) reduces hydrophilicity, decreasing solubility .
- Neutral/Alkaline pH : Deprotonated sulfate enhances solubility and surface activity. Critical micelle concentration (CMC) can be determined via conductivity measurements .
Key Data : Sodium octyl sulfate has a CMC of ~130 mM at 25°C , making it less surface-active than longer-chain analogs (e.g., SDS).
Advanced: What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
Discrepancies often arise from:
- Impurity profiles : Residual octanol or sulfonic acid byproducts can alter solubility. Use HPLC-MS to identify contaminants .
- pH-dependent degradation : Hydrolysis of the sulfate ester occurs under acidic conditions. Stability studies should include:
Advanced: How can computational modeling predict the behavior of this compound in complex matrices (e.g., biological membranes)?
Molecular dynamics (MD) simulations parameterize the molecule’s force field using:
- Structural data : X-ray diffraction coordinates for sodium octyl sulfate (monoclinic crystal system, space group P2₁/c) .
- Solvation free energy : Calculate partitioning between lipid bilayers and water using COSMO-RS or similar models .
Example application : Simulate micelle formation in lipid-rich environments to predict membrane disruption mechanisms .
Advanced: What spectroscopic techniques are optimal for characterizing this compound in heterogeneous systems?
- Raman Spectroscopy : Identify sulfate group vibrations (970–990 cm⁻¹ for symmetric S-O stretching) without interference from aqueous solvents .
- NMR Diffusion-Ordered Spectroscopy (DOSY) : Differentiate monomeric vs. micellar states in solution by measuring diffusion coefficients .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify surface composition in composite materials (e.g., sulfate vs. hydrocarbon signals) .
Methodological: How to design a study investigating this compound’s role as an enzyme inhibitor or activator?
Hypothesis-driven design : Test inhibition of esterases (e.g., Bacillus licheniformis esterase) using activity assays with p-nitrophenyl acetate as a substrate .
Dose-response curves : Vary this compound concentration (0.1–10 mM) and measure IC₅₀ values .
Mechanistic analysis :
- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots .
- Structural insights : Co-crystallize the enzyme with this compound for X-ray diffraction analysis .
Methodological: What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Standardized sulfation : Use equimolar H₂SO₄ and 1-octanol under inert atmosphere (N₂) to prevent oxidation .
- Derivatization : Introduce functional groups (e.g., fluorinated chains) via nucleophilic substitution of the sulfate group .
- Quality control :
Data Interpretation: How to analyze conflicting results in this compound’s environmental toxicity assessments?
- Source differentiation : Compare toxicity data from pure vs. technical-grade samples (e.g., residual sulfonic acids) .
- Biological models : Use standardized assays (e.g., Daphnia magna immobilization tests) to minimize variability .
- Statistical rigor : Apply ANOVA to toxicity datasets with ≥3 replicates per concentration .
Emerging Applications: What methodologies explore this compound’s potential in drug delivery systems?
- Liposome encapsulation : Optimize this compound:lipid ratios for pH-responsive release (e.g., destabilization at tumor microenvironments) .
- In vitro testing : Use Caco-2 cell monolayers to assess intestinal permeability enhancement .
- Synchrotron SAXS : Characterize nanostructural changes during drug release .
Critical Analysis: How to address gaps in the mechanistic understanding of this compound’s surfactant behavior?
- Controlled experiments : Compare micelle size (via DLS) and surface tension (via pendant drop method) across ionic strengths .
- Theoretical frameworks : Apply the Gibbs adsorption isotherm to correlate surface excess with concentration .
- Collaborative studies : Cross-validate findings with computational chemists (MD simulations) and analytical labs (NMR/XPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
